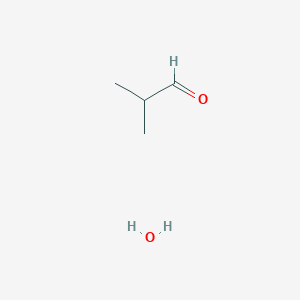
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-nitrophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: The major product is 1-(4-Aminophenyl)-2,5-diphenyl-1H-imidazole.
Substitution: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.
Scientific Research Applications
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole involves its interaction with molecular targets through its nitrophenyl and phenyl groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions is of particular interest.
Comparison with Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of various chemicals.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other nitrophenyl compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
61253-74-5 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2,5-diphenylimidazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-20(16-7-3-1-4-8-16)15-22-21(23)17-9-5-2-6-10-17/h1-15H |
InChI Key |
URFUPDVBEOCUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
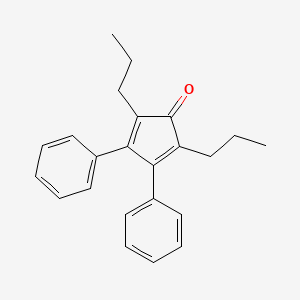
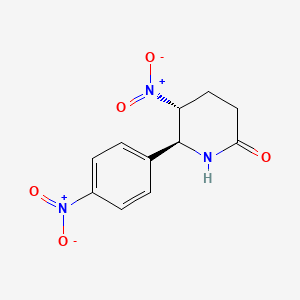

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


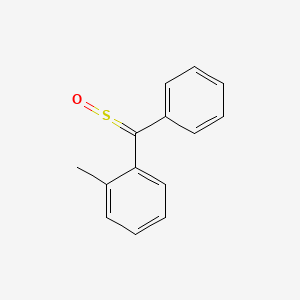
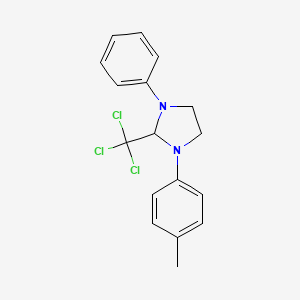


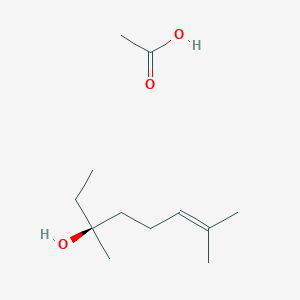
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
